Cas no 76635-31-9 (4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline 化学的及び物理的性質
名前と識別子
-
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
- [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]amine
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline(SALTDATA: FREE)
- F2185-0005
- Benzenamine, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-
- SLXBJYRWWOPAOU-UHFFFAOYSA-N
- SBB076662
- AB1009111
- 4-(3-methyl-1,2,4-oxadiazol-5-yl)phenylamine
- 635M319
- 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, AldrichCPR
- AS-44361
- FT-0748902
- AKOS005135991
- SCHEMBL981283
- DTXSID20506539
- 76635-31-9
- MFCD09971317
- EN300-238714
- DA-18482
- A11326
-
- MDL: MFCD09971317
- インチ: 1S/C9H9N3O/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
- InChIKey: SLXBJYRWWOPAOU-UHFFFAOYSA-N
- ほほえんだ: O1C(C2C([H])=C([H])C(=C([H])C=2[H])N([H])[H])=NC(C([H])([H])[H])=N1
計算された属性
- せいみつぶんしりょう: 175.07500
- どういたいしつりょう: 175.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 64.9
じっけんとくせい
- 密度みつど: 1.229
- ふってん: 357.826°C at 760 mmHg
- フラッシュポイント: 170.207°C
- 屈折率: 1.594
- PSA: 64.94000
- LogP: 2.20840
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H302-H318
- 警告文: P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D583124-100mg |
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
76635-31-9 | 95% | 100mg |
$266 | 2024-05-24 | |
abcr | AB268207-1 g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline; 95% |
76635-31-9 | 1g |
€273.00 | 2022-09-01 | ||
Enamine | EN300-238714-1.0g |
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
76635-31-9 | 95% | 1.0g |
$129.0 | 2024-06-19 | |
abcr | AB268207-250mg |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, 95%; . |
76635-31-9 | 95% | 250mg |
€204.20 | 2024-04-16 | |
Chemenu | CM274723-250mg |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline |
76635-31-9 | 95% | 250mg |
$*** | 2023-05-29 | |
Life Chemicals | F2185-0005-0.25g |
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
76635-31-9 | 95% | 0.25g |
$75.0 | 2023-09-06 | |
eNovation Chemicals LLC | Y1290979-5g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline |
76635-31-9 | 95% | 5g |
$930 | 2024-06-07 | |
Enamine | EN300-238714-0.5g |
4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
76635-31-9 | 95% | 0.5g |
$124.0 | 2024-06-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00158-1G |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline |
76635-31-9 | 1g |
¥2336.77 | 2023-11-14 | ||
abcr | AB268207-1g |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline, 95%; . |
76635-31-9 | 95% | 1g |
€304.50 | 2024-04-16 |
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline 関連文献
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
4-(3-Methyl-1,2,4-oxadiazol-5-yl)anilineに関する追加情報
Recent Advances in the Study of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS: 76635-31-9) and Its Applications in Chemical Biology and Medicine
The compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS: 76635-31-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest studies focusing on this compound, highlighting its synthesis, biological activity, and potential as a pharmacophore in drug development.
Recent literature has emphasized the role of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline as a versatile building block in the synthesis of heterocyclic compounds. Its oxadiazole ring, in particular, has been identified as a key structural motif that contributes to its bioactivity. Studies have demonstrated that derivatives of this compound exhibit promising antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable candidate for further pharmacological investigation.
One of the most notable findings in recent research is the compound's ability to modulate specific enzymatic pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline derivatives act as potent inhibitors of certain kinases involved in cancer cell proliferation. The study utilized molecular docking and in vitro assays to validate the compound's efficacy, suggesting its potential as a lead compound for targeted cancer therapies.
In addition to its therapeutic potential, the compound has also been explored for its applications in chemical biology. Researchers have leveraged its fluorescent properties to develop novel probes for imaging and diagnostics. A recent study in ACS Chemical Biology demonstrated the use of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline-based probes for real-time monitoring of enzymatic activity in live cells, offering new insights into cellular processes.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Ongoing research is focused on structural modifications to enhance its bioavailability and selectivity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline (CAS: 76635-31-9) represents a promising scaffold in drug discovery and chemical biology. Its diverse biological activities and structural versatility underscore its potential as a key player in the development of next-generation therapeutics. Future studies should prioritize mechanistic investigations and preclinical evaluations to fully realize its therapeutic potential.
76635-31-9 (4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline) 関連製品
- 76629-35-1(3-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline)
- 1259228-53-9(2-Fluoro-6-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)
- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)
- 2034530-50-0(1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone)
- 1060307-99-4(2-[4-(3-chloro-4-methoxybenzenesulfonamido)phenyl]-N-cyclopropylacetamide)
- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)
- 1806726-13-5(4-Iodo-2-methyl-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 1805083-85-5(Methyl 2-chloro-3-(difluoromethyl)-6-nitropyridine-5-carboxylate)
- 2680688-46-2(4-(2,2,2-trifluoroacetamido)methyl-1H-pyrazole-3-carboxylic acid)
- 1805137-81-8(3-(Aminomethyl)-4-methoxy-5-(trifluoromethoxy)pyridine-2-methanol)
